molecular formula C24H22N4O6 B11328438 (5Z)-5-[5-(1,3-benzodioxol-5-yl)-1-propanoylpyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[5-(1,3-benzodioxol-5-yl)-1-propanoylpyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11328438
M. Wt: 462.5 g/mol
InChI Key: QFZGNIIMKCTAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a variety of functional groups, including benzodioxole, pyrazole, and tetrahydropyrimidine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

The synthesis of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . Additionally, it may interact with microtubules, disrupting cell division and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and pyrazole-containing molecules. For example:

The uniqueness of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-1-benzyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C24H22N4O6/c1-2-20(29)28-17(15-8-9-18-19(10-15)34-13-33-18)11-16(26-28)21-22(30)25-24(32)27(23(21)31)12-14-6-4-3-5-7-14/h3-10,17,31H,2,11-13H2,1H3,(H,25,30,32)

InChI Key

QFZGNIIMKCTAGG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.